molecular formula C21H17F2N7O B2840900 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea CAS No. 1203024-79-6

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea

Cat. No. B2840900
CAS RN: 1203024-79-6
M. Wt: 421.412
InChI Key: STZLPIYRPOCYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea is a useful research compound. Its molecular formula is C21H17F2N7O and its molecular weight is 421.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as imidazo[4,5-b]pyridin-2-ones, imidazo[1,2-a]pyrimidines, and imidazolidinediones, provide foundational knowledge for understanding the chemical behavior and potential applications of the target compound. These processes often involve the condensation of various precursors, including urea and different amines or isocyanates, under specific conditions to achieve desired structures with potential biological activity (Y. M. Yutilov et al., 2006; J. Liu, 2013).

Biological Study

Compounds incorporating imidazole and pyrimidine moieties, similar to the target compound, have been investigated for their antimicrobial properties. For instance, studies have demonstrated the antimicrobial potential of oxopyrimidines and thiopyrimidines derivatives, suggesting the potential for the target compound to exhibit similar biological activities (M. Ladani et al., 2009).

Antimicrobial Evaluation

Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activity. This highlights the potential for urea derivatives, especially those containing heterocyclic components like imidazole, to serve as potent antimicrobial agents (V. Rani et al., 2014).

Potential for Anticancer Activity

The diaryl urea scaffold is significant in medicinal chemistry, with various derivatives showing potent antiproliferative effects against cancer cell lines. This suggests that the target compound, by virtue of its structural features, may also hold potential as an anticancer agent, warranting further investigation into its biological activity (Jian Feng et al., 2020).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c1-13-25-19(11-20(26-13)30-9-8-24-12-30)27-15-3-5-16(6-4-15)28-21(31)29-18-7-2-14(22)10-17(18)23/h2-12H,1H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZLPIYRPOCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.